Foramidocillin

Description

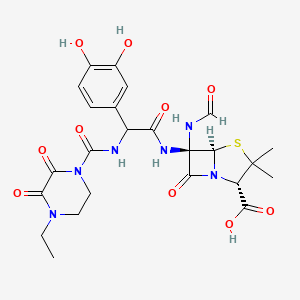

Foramidocillin is a semi-synthetic β-lactam antibiotic derived from 6-aminopenicillanic acid (6-APA) via chemical modification at the C-6 position. Its distinguishing feature is the presence of a 6α-formamido group (NHCHO) on the penicillin nucleus, a structural alteration designed to enhance stability against β-lactamases and broaden antimicrobial activity . This modification differentiates it from classical penicillins like amoxicillin and methicillin, which lack substituents at the 6α position. This compound’s development aimed to address limitations in older β-lactams, particularly resistance in Gram-negative pathogens.

Properties

Molecular Formula |

C24H28N6O10S |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[2-(3,4-dihydroxyphenyl)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]acetyl]amino]-6-formamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C24H28N6O10S/c1-4-28-7-8-29(18(36)17(28)35)22(40)26-14(11-5-6-12(32)13(33)9-11)16(34)27-24(25-10-31)20(39)30-15(19(37)38)23(2,3)41-21(24)30/h5-6,9-10,14-15,21,32-33H,4,7-8H2,1-3H3,(H,25,31)(H,26,40)(H,27,34)(H,37,38)/t14?,15-,21+,24+/m0/s1 |

InChI Key |

BLHZPPIRNRDRSC-YZAVLOLCSA-N |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)N[C@]3([C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O)NC=O |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC(=C(C=C2)O)O)C(=O)NC3(C4N(C3=O)C(C(S4)(C)C)C(=O)O)NC=O |

Synonyms |

BRL 36650 BRL-36650 fomidacillin foramidocillin formidacillin sodium 6 beta-(D-2-(4-ethyl-2,3-dioxopiperazine-1-yl)carbonylamino)-2-(3,4-dihydroxyphenyl)acetamido-6 alpha-formamido-penicillinate |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Temocillin

- Structural Feature : Contains a 6α-methoxy group (OMe) instead of the formamido group in Foramidocillin .

- Activity: Temocillin exhibits narrow-spectrum activity against Enterobacteriaceae but is ineffective against Pseudomonas aeruginosa and Gram-positive bacteria.

- Pharmacokinetics : Long half-life (~5 hours) due to high protein binding, enabling once-daily dosing.

Amoxicillin

- Structural Feature : Lacks a 6α-substituent, making it susceptible to hydrolysis by β-lactamases.

- Activity : Broad-spectrum against Gram-positive bacteria and some Gram-negative strains but ineffective against β-lactamase-producing organisms. Often combined with β-lactamase inhibitors (e.g., clavulanic acid) to enhance efficacy .

Piperacillin

- Structural Feature : A ureido-penicillin with a bulky side chain at the 6α position, enhancing antipseudomonal activity.

- Activity: Broad-spectrum coverage, including P. aeruginosa, but requires co-administration with tazobactam to counteract β-lactamase resistance.

Comparative Efficacy and Resistance Profiles

Table 1: In Vitro Activity Against Key Pathogens

| Compound | Enterobacteriaceae (ESBL-) | ESBL+ Enterobacteriaceae | P. aeruginosa | Gram-Positive Bacteria |

|---|---|---|---|---|

| This compound | +++ | ++ | + | + |

| Temocillin | +++ | + | - | - |

| Amoxicillin | ++ | - | - | +++ |

| Piperacillin | +++ | - | +++ | ++ |

Key: +++ (high activity), ++ (moderate), + (low), - (none)

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Temocillin | Amoxicillin | Piperacillin |

|---|---|---|---|---|

| Half-life (hours) | 3.5–4.5 | 4.5–5.5 | 1–1.5 | 0.8–1.2 |

| Protein Binding (%) | 85–90 | 85–90 | 18–20 | 16–30 |

| Renal Excretion (%) | 60–70 | 70–80 | 75–85 | 50–60 |

Resistance Mechanisms

- This compound: Resistance arises primarily via mutations in penicillin-binding proteins (PBPs) or overexpression of efflux pumps, as seen in Acinetobacter baumannii .

- Temocillin : Vulnerable to ESBLs and carbapenemases but stable against AmpC β-lactamases.

- Piperacillin : Rapid hydrolysis by ESBLs and carbapenemases necessitates inhibitor combinations.

Clinical and Regulatory Considerations

- Clinical Trials: this compound’s in vivo efficacy has been demonstrated in murine models for urinary tract infections caused by ESBL-producing E.

- Regulatory Status : Unlike Temocillin (approved in Europe for multidrug-resistant infections), this compound is investigational. Its development aligns with guidelines requiring comparative assessments against reference products (e.g., structural analogs) for safety and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.